Tetrahydro-2H-pyran-4-carbonyl chloride - 40191-32-0

Tetrahydro-2H-pyran-4-carbonyl chloride

Catalog Number: EVT-327378
CAS Number: 40191-32-0
Molecular Formula: C6H9ClO2
Molecular Weight: 148.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tetrahydro-2H-pyran-4-carbonyl chloride is a chemical compound with the molecular formula C6H9ClO2 and a molecular weight of 148.59 . It is available in liquid form .

Molecular Structure Analysis

The InChI string for Tetrahydro-2H-pyran-4-carbonyl chloride is InChI=1S/C6H9ClO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2 . The compound’s canonical SMILES string is C1COCCC1C(=O)Cl .

Chemical Reactions Analysis

While specific chemical reactions involving Tetrahydro-2H-pyran-4-carbonyl chloride are not available, it’s important to note that the compound reacts violently with water .

Physical And Chemical Properties Analysis

Tetrahydro-2H-pyran-4-carbonyl chloride is a liquid with a molecular weight of 148.59 g/mol . Its exact mass and monoisotopic mass are 148.0291072 g/mol . The compound has a topological polar surface area of 26.3 Ų .

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 acts as a potent, non-competitive allosteric antagonist of the CCR5 receptor, demonstrating significant antiviral activity against HIV-1. [] Notably, 873140 effectively blocks the binding of chemokine CCL3 (MIP-1α) to CCR5 while displaying a distinct inability to inhibit CCL5 (RANTES) binding. This characteristic differentiates it from other CCR5 antagonists. [] 873140 also inhibits CCR5 activation by CCL5, leading to the suppression of calcium responses. [] Its mechanism of action is characterized as allosteric and probe-dependent, exhibiting high persistence with a prolonged dissociation half-life. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is a non-peptidic CCR5 ligand that demonstrates inhibitory effects on HIV infection. [] It effectively suppresses the constitutive activity of CCR5, which is dependent on the receptor's Asp-Arg-Tyr (DRY) motif. [] While TAK779 hinders agonist-induced or constitutive G protein activation by CCR5, it does not interfere with agonist-promoted receptor phosphorylation, β-arrestin interaction, or endocytosis. [] This selectivity suggests that TAK779 may modulate specific CCR5 signaling pathways.

1-isopropyl-4-{[4-(tetrahydro-2H-pyran-4-yloxy)phenyl]carbonyl}hexahydro-1H-1,4-diazepine

Compound Description: This compound, prepared as a maleate salt, is designed for oral administration, typically formulated as film-coated tablets. [] The formulation often includes stabilizing agents like citric acid and film-forming polymers such as hydroxypropyl cellulose. [] The film coating is strategically applied to encapsulate the tablet or reside within a specific recess, ensuring controlled release and enhanced stability.

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 acts as a dual-specific inhibitor, targeting the tyrosine kinase domain of both c-Src and Abl enzymes with nanomolar potency. [] Exhibiting high selectivity for Src family kinases (SFKs), AZD0530 demonstrates favorable pharmacokinetic properties, including a prolonged half-life (t1/2 = 40 h), enabling oral administration. [] In vivo studies have shown its ability to suppress tumor growth in xenograft models of c-Src-transfected 3T3 fibroblasts and enhance survival rates in an orthotopic pancreatic cancer model. [] These findings highlight its potential as an anticancer therapeutic.

7-methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)

Compound Description: AZD7648 acts as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the non-homologous end joining DNA repair pathway. [] This compound demonstrates a high degree of selectivity for DNA-PKcs over related kinases, including PI3K isoforms. [] Notably, AZD7648 exhibits favorable drug-like properties, including good permeability and metabolic stability, leading to its progression into clinical trials. []

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

Compound Description: GW788388 functions as a potent, selective, and orally bioavailable inhibitor of transforming growth factor beta (TGF-β) type I receptor (ALK5). [] It exhibits efficacy in preclinical models of fibrosis. For instance, GW788388 significantly reduced collagen IA1 mRNA expression in a rat model of dimethylnitrosamine-induced liver fibrosis. []

2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide (GW842166X)

Compound Description: GW842166X is a selective agonist of the cannabinoid receptor type 2 (CB2), demonstrating potential therapeutic benefits in treating inflammatory pain. [] Preclinical studies showed its efficacy in a rat model of inflammatory pain, with an oral ED50 of 0.1 mg/kg. []

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

Compound Description: RAF709 is a potent and selective inhibitor of B-Raf and C-Raf kinases. It exhibits significant efficacy in suppressing the growth of KRAS mutant cancer cells, highlighting its potential as an anticancer agent. []

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

Compound Description: PF-04447943 is a highly selective inhibitor of phosphodiesterase 9A (PDE9A) that effectively penetrates the blood-brain barrier. [] It demonstrates procognitive effects in animal models and is currently being evaluated in clinical trials for cognitive disorders. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel, third-generation phosphodiesterase 4 (PDE4) inhibitor, displaying potent anti-inflammatory properties with an improved therapeutic index compared to earlier PDE4 inhibitors. [] EPPA-1 effectively inhibits LPS-induced TNF-α production and pulmonary neutrophilia in preclinical models. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: This compound demonstrates high selectivity for inhibiting phosphodiesterase 10A (PDE10A), an enzyme implicated in regulating the activity of medium spiny neurons in the brain. [] Its efficacy in the rat conditioned avoidance response (CAR) test suggests potential therapeutic benefits in treating psychosis and schizophrenia. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

Compound Description: CJ-13,454 is a potent, orally active 5-lipoxygenase (5-LO) inhibitor designed to improve upon the pharmacokinetic and toxicological profile of its predecessor, CJ-12,918. [] CJ-13,454 displays comparable in vivo potency to CJ-12,918 while exhibiting enhanced metabolic stability and bioavailability. []

Properties

CAS Number

40191-32-0

Product Name

Tetrahydro-2H-pyran-4-carbonyl chloride

IUPAC Name

oxane-4-carbonyl chloride

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

InChI

InChI=1S/C6H9ClO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2

InChI Key

RYGUCYSSMOFTSH-UHFFFAOYSA-N

SMILES

C1COCCC1C(=O)Cl

Canonical SMILES

C1COCCC1C(=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.